2-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide
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Overview
Description
2-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products . The compound’s structure includes a piperidine ring substituted with a methyl group, a phenylethenesulfonyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This method is advantageous due to its simplicity, good yields, and mild reaction conditions.
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
2-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
N-(piperidine-4-yl) benzamide: A compound with anticancer properties.
Uniqueness
2-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a phenylethenesulfonyl group and a carboxamide group makes it a versatile compound for various applications.
Properties
CAS No. |
61298-74-6 |
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Molecular Formula |
C15H20N2O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-methyl-N-(2-phenylethenylsulfonyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C15H20N2O3S/c1-13-7-5-6-11-17(13)15(18)16-21(19,20)12-10-14-8-3-2-4-9-14/h2-4,8-10,12-13H,5-7,11H2,1H3,(H,16,18) |
InChI Key |
QYGLZECXCWFDQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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